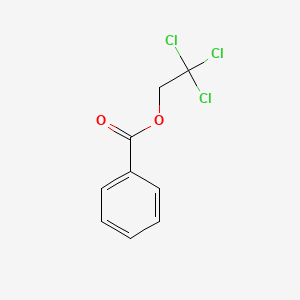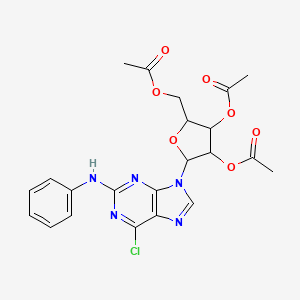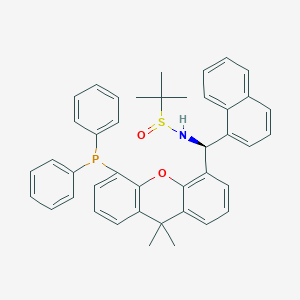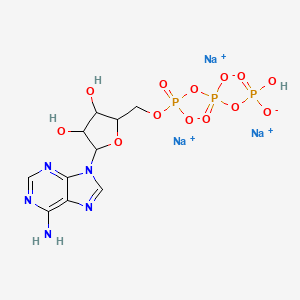
2,2,2-Trichloroethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid 2,2,2-trichloroethyl ester is an organic compound with the molecular formula C₉H₇Cl₃O₂ and a molecular weight of 253.51 g/mol . It is also known as 2,2,2-trichloroethyl benzoate. This compound is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,2,2-trichloroethyl group. It is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzoic acid 2,2,2-trichloroethyl ester can be synthesized through the esterification of benzoic acid with 2,2,2-trichloroethanol. The reaction typically involves heating benzoic acid and 2,2,2-trichloroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of benzoic acid 2,2,2-trichloroethyl ester follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to benzoic acid and 2,2,2-trichloroethanol.
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Benzoic acid and 2,2,2-trichloroethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of benzoic acid 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting microbial cell membranes or interfering with enzyme activities. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Benzoic Acid Esters: Other esters of benzoic acid, such as methyl benzoate and ethyl benzoate, share similar chemical properties but differ in their ester groups.
Trichloroethyl Esters: Compounds like 2,2,2-trichloroethyl acetate have similar ester groups but different acid components.
Uniqueness: Benzoic acid 2,2,2-trichloroethyl ester is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific chemical reactions and industrial applications where other esters may not be as effective .
Propiedades
Fórmula molecular |
C9H7Cl3O2 |
|---|---|
Peso molecular |
253.5 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl benzoate |
InChI |
InChI=1S/C9H7Cl3O2/c10-9(11,12)6-14-8(13)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
WGXLSZQUOYSATB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)

![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)



![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)

![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)


